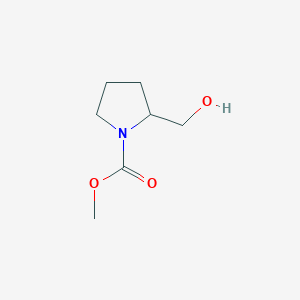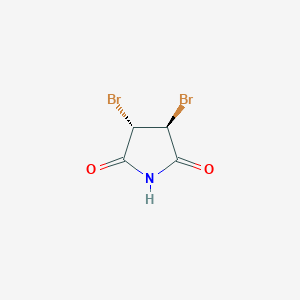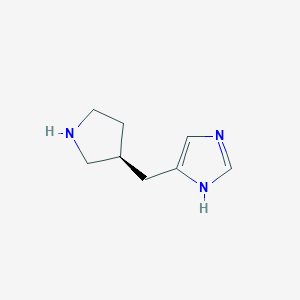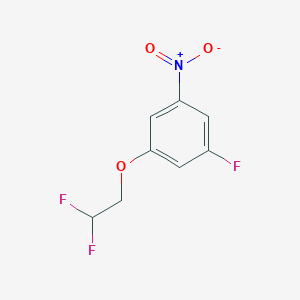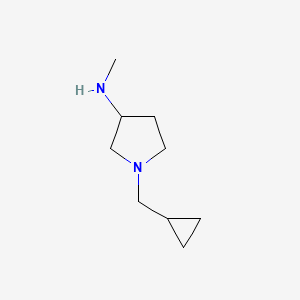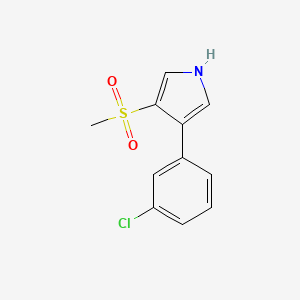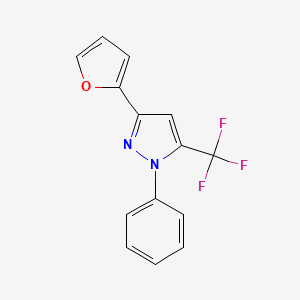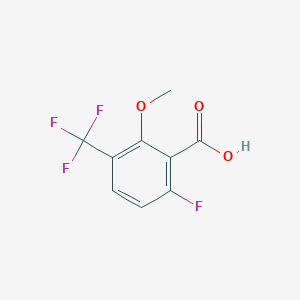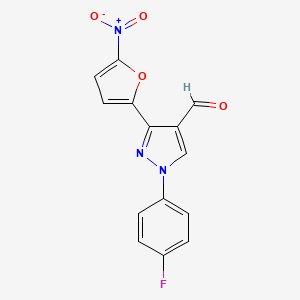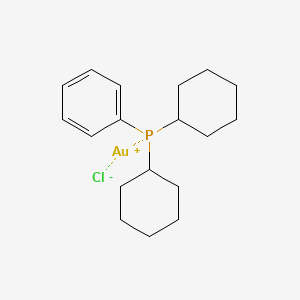![molecular formula C10H9NO2 B12869700 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one can be achieved through several synthetic routes. One common method involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in moderate to high yields.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in materials science for developing new polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy Mitragynine: Found in Mitragyna speciosa, this compound shares a similar hydroxyl group but differs in its overall structure and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrole ring and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is unique due to its combination of a cycloheptane ring with a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
8-hydroxy-3-methyl-1H-cyclohepta[b]pyrrol-7-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(12)10(9)13/h2-5,11H,1H3,(H,12,13) |
Clave InChI |
TUZNWBLANTXYLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C(C(=O)C=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
